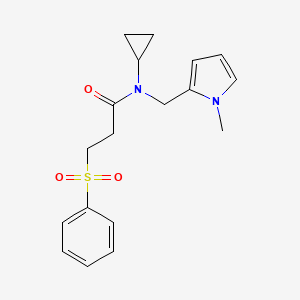

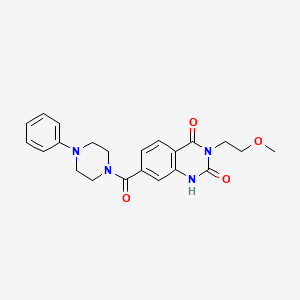

![molecular formula C14H13BrN2O2S B2761046 Benzenesulfonic acid, 4-methyl-, [(3-bromophenyl)methylene]hydrazide CAS No. 158918-48-0](/img/structure/B2761046.png)

Benzenesulfonic acid, 4-methyl-, [(3-bromophenyl)methylene]hydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Benzenesulfonic acid, 4-methyl-” is an organosulfur compound with the formula C7H8O3S . It is a derivative of benzenesulfonic acid, which is the simplest aromatic sulfonic acid .

Molecular Structure Analysis

The molecular structure of “Benzenesulfonic acid, 4-methyl-” is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Benzenesulfonic acid exhibits the reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters. The sulfonation is reversed above 220 °C .Physical And Chemical Properties Analysis

Benzenesulfonic acid, 4-methyl- has a molecular weight of 172.202 . It is soluble in water and ethanol, slightly soluble in benzene and insoluble in nonpolar solvents like diethyl ether .科学的研究の応用

Antimicrobial Activities

Recent studies have shown that derivatives of benzenesulfonic acid hydrazides exhibit notable antimicrobial activities. The antibacterial activity of sulfonamides and sulfonyl hydrazones was evaluated against various bacterial strains, indicating that the structural presence of an OH group on sulfonamides reduces antimicrobial activity. In contrast, sulfonyl hydrazones derived from benzenesulfonic acid demonstrated varied antimicrobial effectiveness, with some derivatives showing potent activity against Candida albicans (Aslan et al., 2012). Another study on benzenesulfonic acid hydrazide derivatives synthesized by microwave irradiation found significant inhibitory effects against carbonic anhydrase I and II, highlighting their potential as antimicrobial agents (Gul et al., 2016).

Chemical Synthesis and Catalysis

Benzenesulfonic acid derivatives have been utilized in chemical synthesis and as catalysts. A study on the synthesis of 4-carbonyl benzenesulfonic acid through the oxidation of Mn_2O_3 with 4-methylbenzenesulfonic acid as raw material identified optimal reaction conditions, showcasing the utility of these compounds in organic synthesis (Wang Zun-yao, 2004). Moreover, sulfonated Schiff base copper(II) complexes derived from benzenesulfonic acid have been reported as efficient and selective catalysts for alcohol oxidation, demonstrating their importance in catalytic applications (Hazra et al., 2015).

Polymer Chemistry

In polymer science, hydrazide compounds derived from benzoic and benzenesulfonic acids have been explored as nucleating agents for poly(L-lactic acid), enhancing the material's crystallization and thermal properties. This application underscores the role of benzenesulfonic acid derivatives in improving the processability and heat resistance of biodegradable polymers (Kawamoto et al., 2007).

Materials Science

Benzenesulfonic acid derivatives have also been applied in materials science, particularly in the development of adsorbents for the removal of hazardous chemicals from wastewater. Graphene modified with benzenesulfonic acid derivatives demonstrated high adsorption capacities for organic chemicals containing benzene rings, indicating their potential for environmental remediation (Wu et al., 2011).

Safety and Hazards

特性

IUPAC Name |

N-[(E)-(3-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O2S/c1-11-5-7-14(8-6-11)20(18,19)17-16-10-12-3-2-4-13(15)9-12/h2-10,17H,1H3/b16-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXUZXCODFXAQCM-MHWRWJLKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenesulfonic acid, 4-methyl-, [(3-bromophenyl)methylene]hydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

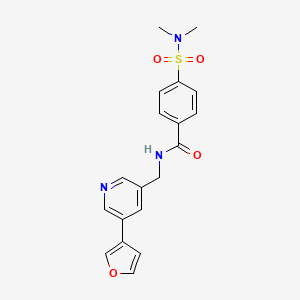

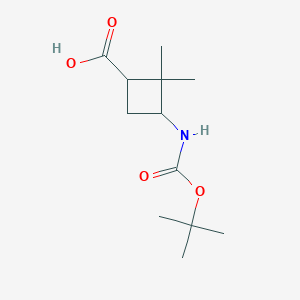

![8-((2,5-Dimethoxyphenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2760964.png)

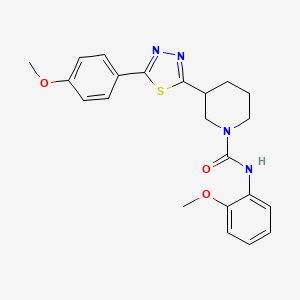

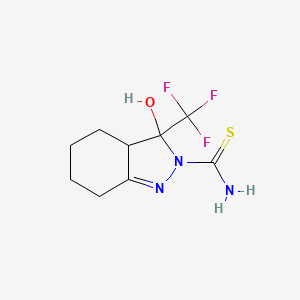

![2-(3-Chlorophenyl)-5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2760965.png)

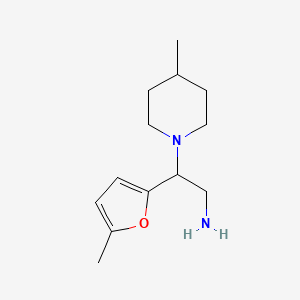

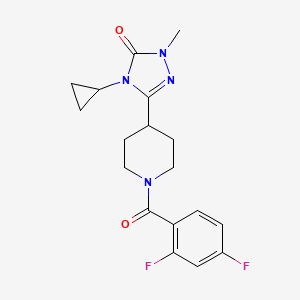

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2760973.png)

![N-(3-{[2-(4-cyanophenyl)-3-(3-nitrophenoxy)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2760984.png)

![(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(3-chloro-4-fluorophenyl)benzofuran-2-carboxamide](/img/structure/B2760985.png)